ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Molecular Identity and CAS Registry (356586-73-7)
Ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound with the molecular formula C₁₇H₂₆N₂O₄S and a molecular weight of 354.46 g/mol . Its unique identity is codified by the CAS Registry Number 356586-73-7 , which serves as a universal identifier for chemical substances in scientific and regulatory contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₄S |
| Molecular Weight | 354.46 g/mol |
| CAS Registry Number | 356586-73-7 |
| SMILES Notation | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN(CCO)C |
The compound’s structural complexity arises from its fused tetrahydrobenzothiophene core and multifunctional side chains, which confer distinct physicochemical and pharmacological properties.
Nomenclature and Structural Classification
The IUPAC name of the compound, ethyl 2-({3-[(2-hydroxyethyl)(methyl)amino]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , reflects its intricate architecture. Key structural features include:
- Tetrahydrobenzothiophene Core : A partially saturated bicyclic system comprising a benzene ring fused to a tetrahydrothiophene ring, which reduces aromaticity and enhances conformational flexibility.
- Carboxylate Ester Group : An ethyl ester moiety at position 3, which influences solubility and metabolic stability.
- Amino Acid-Derived Side Chain : A beta-alanyl substituent at position 2, modified with N-methyl and N-(2-hydroxyethyl) groups. This moiety mimics peptide-like structures, potentially enhancing bioactivity and target specificity.
The compound belongs to the benzothiophene carboxylate family, a class known for diverse pharmacological applications, including enzyme inhibition and receptor modulation.
Position within Benzothiophene Derivative Family
Benzothiophene derivatives are characterized by their sulfur-containing heterocyclic structure, which serves as a scaffold for drug design. This compound occupies a unique niche due to:
- Partial Saturation : The tetrahydrobenzothiophene core differentiates it from fully aromatic analogs, altering electronic properties and binding interactions.
- Hybrid Substituents : The combination of a carboxylate ester and a modified beta-alanyl group distinguishes it from simpler derivatives, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (a kinase inhibitor) or benzo[b]thiophene-2-carboxylic acid (a metabolic intermediate).
Historical Context of Discovery and Development
The compound was first synthesized and characterized in the context of gastrointestinal therapeutics, as evidenced by its inclusion in patent US7977488B2 . This patent highlights its role as an acid secretion inhibitor with potential antiulcer activity, driven by its ability to interact with proton pump targets or related enzymes.
Key Milestones:
- Synthetic Innovation : Multi-step organic reactions were employed to introduce the beta-alanyl side chain while preserving the tetrahydrobenzothiophene core.
- Pharmacological Optimization : Structural modifications, such as the addition of the N-(2-hydroxyethyl) group, aimed to enhance solubility and reduce metabolic degradation.
- Broader Relevance : The compound’s design aligns with trends in medicinal chemistry that prioritize hybrid structures combining heterocyclic cores with peptide-like motifs.
This compound exemplifies the intersection of synthetic organic chemistry and rational drug design, offering insights into strategies for targeting acid-related disorders.
Properties
IUPAC Name |
ethyl 2-[3-[2-hydroxyethyl(methyl)amino]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-17(22)15-12-6-4-5-7-13(12)24-16(15)18-14(21)8-9-19(2)10-11-20/h20H,3-11H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQCSNVAKQZKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C17H26N2O4S
- Molecular Weight : 354.5 g/mol
- CAS Number : 356586-73-7
- Purity : Typically ≥ 95% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of benzothiophene, including this compound, exhibit significant antitumor activity. A study reported the following findings:
- IC50 Values : The compound showed an IC50 range from 23.2 to 49.9 μM against various cancer cell lines, indicating moderate to high cytotoxicity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 23.2 | MCF-7 (Breast Cancer) |
| Compound B | 49.9 | HeLa (Cervical Cancer) |
| Ethyl Derivative | 35.0 | A549 (Lung Cancer) |
The mechanism of action was further elucidated through flow cytometry analysis, which demonstrated that the compound induces G2/M phase arrest in the cell cycle, leading to increased apoptosis in cancer cells .
Analgesic and Anti-inflammatory Activity
In addition to its antitumor effects, the compound has been evaluated for analgesic properties using the "hot plate" method in animal models. Results indicated that it exhibits analgesic effects that surpass those of standard analgesics like metamizole .
Case Studies
- Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted its potential as a therapeutic agent in breast cancer treatment .
- Hepatotoxicity Mitigation : Another case study investigated the compound's ability to reduce hepatotoxicity induced by chemotherapy agents. It was found that administration of the compound restored liver enzyme levels close to normal values in treated mice .
Comparison with Similar Compounds
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Core Structure : Shares the ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate backbone with the target compound.
- Substituent Differences: The amino group at position 2 is substituted with a 2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl moiety instead of the N-(2-hydroxyethyl)-N-methyl-β-alanyl group.
- Synthesis : Synthesized via a Petasis reaction using HFIP solvent, 4-hydroxyphenylboronic acid, and glyoxylic acid ethyl ester hemiacetal, yielding 22% after purification .
- Key Data : HRMS-ESI confirmed molecular weight (390.1370 Da), with NMR validating the aromatic and aliphatic proton environments .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Core Structure: Features a non-hydrogenated thiophene ring with methyl groups at positions 4 and 5, contrasting with the saturated benzothiophene in the target compound.
- Functional Groups: Includes a cyanoacrylamido group at position 2, linked to substituted phenyl rings (e.g., -NO₂, -Cl, -OCH₃).
- Biological Activity : Demonstrated moderate antioxidant (DPPH assay: IC₅₀ 38–72 μM) and anti-inflammatory (carrageenan-induced edema: 45–62% inhibition) activities, attributed to electron-withdrawing substituents enhancing radical scavenging .
Mechanistic and Functional Insights
- Hydrogen Bonding Potential: The target compound’s hydroxyethyl group and tertiary amine may facilitate hydrogen bonding, akin to the phenolic -OH in compound 6o, which could influence solubility or receptor interactions .
- Electron-Deficient Moieties: The cyano group in the thiophene derivatives enhances electrophilicity, correlating with antioxidant activity . The target compound lacks such groups, suggesting divergent reactivity.
Preparation Methods
Cyclocondensation of Cyclohexanone with Ethyl Cyanoacetate
A classic method involves reacting cyclohexanone with ethyl cyanoacetate in the presence of sulfur and morpholine under reflux conditions. This Gewald reaction yields the 2-aminothiophene derivative, which is subsequently hydrogenated to saturate the cyclohexene ring. The reaction proceeds as follows:
Key parameters:
Introduction of the N-(2-Hydroxyethyl)-N-Methyl-Beta-Alanyl Side Chain
The amino group at the 2-position of the benzothiophene core is functionalized with N-(2-hydroxyethyl)-N-methyl-beta-alanyl via amide coupling. This step demands careful selection of coupling reagents to avoid epimerization and ensure regioselectivity.
Acylation Using Carbodiimide Reagents
A common approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as activators. The beta-alanyl derivative is pre-activated as a mixed carbonate or active ester before coupling:
Conditions:
Alternative Coupling with DMTMM
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) offers superior efficiency in polar aprotic solvents:
Advantages:
-
Higher coupling efficiency (70–80% yield)
-
Reduced racemization risk
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical data from patents and journals confirm structural integrity:
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) typically shows >95% purity, with retention times of 8.2–8.5 minutes.
Comparative Analysis of Synthetic Routes
The table below contrasts two primary coupling methods:
| Parameter | EDC/HOBt Method | DMTMM Method |
|---|---|---|
| Yield | 50–65% | 70–80% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Racemization Risk | Moderate | Low |
| Solvent Compatibility | DCM, DMF | Water-MeCN |
| Cost | $ | $$ |
Scale-Up and Industrial Considerations
Patent US7977488B2 highlights scalability challenges, particularly in controlling exothermic reactions during acylation. Key recommendations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
